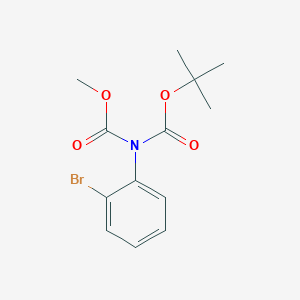
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EIM-4 and has been shown to have potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and spread of cancer cells. It may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It may also have anti-inflammatory and antioxidant effects in the brain, which could make it useful for treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one of the limitations is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
Orientations Futures
There are many potential future directions for research on (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one. One area of interest is its potential use in combination with other drugs or therapies for treating cancer or neurodegenerative diseases. It may also be useful for studying the mechanisms of these diseases and for developing new treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in lab experiments.
Méthodes De Synthèse
The synthesis of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the use of various reagents and solvents, including ethyl acetoacetate, indole-3-carboxaldehyde, and thiosemicarbazide. The reaction is typically carried out under reflux conditions and can take several hours to complete.
Applications De Recherche Scientifique
The potential applications of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in scientific research are vast. This compound has been shown to have potential uses in medicinal chemistry, including as a potential anti-cancer agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one |
|---|---|
Formule moléculaire |
C15H15N3OS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H15N3OS/c1-3-18-14(19)13(17(2)15(18)20)8-10-9-16-12-7-5-4-6-11(10)12/h4-9,16H,3H2,1-2H3/b13-8- |
Clé InChI |
NXOVZUVQYPWUPP-JYRVWZFOSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CNC3=CC=CC=C32)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C |
SMILES canonique |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)


